molecular formula C14H12N4O3S B5975778 {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No. B5975778
M. Wt: 316.34 g/mol
InChI Key: SGQDTDYZEPGBGF-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, also known as ITA, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. The compound is known for its anti-inflammatory, antioxidant, and anticancer properties.

Advantages and Limitations for Lab Experiments

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized. {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is also soluble in various solvents, making it suitable for in vitro studies. However, {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has some limitations for lab experiments. The compound has low bioavailability and poor solubility in aqueous solutions, which may limit its use in in vivo studies.

Future Directions

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Future studies should focus on optimizing the synthesis method of {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid to improve its bioavailability and solubility. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid in vivo. Further research is also needed to explore the potential use of {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid in combination with other drugs for the treatment of various diseases.

Synthesis Methods

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can be synthesized using a one-pot reaction of indole-3-carboxaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of acetic acid. The reaction yields {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid as a yellow solid with a melting point of 218-220°C.

Scientific Research Applications

{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. {2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-12(20)5-11-13(21)17-14(22-11)18-16-7-8-6-15-10-4-2-1-3-9(8)10/h1-4,6-7,11,15H,5H2,(H,19,20)(H,17,18,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDTDYZEPGBGF-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN=C3NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.